molecular formula C8H12N2O B6251918 3-(dimethylamino)-5-methyl-1,2-dihydropyridin-2-one CAS No. 33252-45-8

3-(dimethylamino)-5-methyl-1,2-dihydropyridin-2-one

Cat. No.: B6251918
CAS No.: 33252-45-8
M. Wt: 152.19 g/mol
InChI Key: QTMQNYWUPIDPLL-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-5-methyl-1,2-dihydropyridin-2-one (CAS 33252-45-8) is a valuable heterocyclic building block in organic and medicinal chemistry . The compound features a pyridinone core substituted with a dimethylamino group at the 3-position and a methyl group at the 5-position . This structure imparts unique reactivity, making it a versatile intermediate for constructing complex molecular frameworks, particularly in the development of pharmaceuticals and agrochemicals . The electron-donating dimethylamino group enhances the electron density of the ring, facilitating various nucleophilic reactions, while the methyl substitution contributes to steric and electronic modulation . This compound is a key synthetic precursor in the one-step, metal-free synthesis of 1,5-diaryl pyridin-2(1H)-one derivatives, which are core structures in biologically active compounds . Its stability under mild conditions and compatibility with diverse reaction environments underscore its utility in research . The product is offered with a purity of 95% and must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

33252-45-8

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-(dimethylamino)-5-methyl-1H-pyridin-2-one

InChI

InChI=1S/C8H12N2O/c1-6-4-7(10(2)3)8(11)9-5-6/h4-5H,1-3H3,(H,9,11)

InChI Key

QTMQNYWUPIDPLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C(=C1)N(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reactions

The dimethylamino functional group is commonly introduced via nucleophilic substitution. A representative method involves reacting 2-chloro-5-methyl-1,2-dihydropyridin-2-one with dimethylamine under basic conditions. Sodium hydride or potassium carbonate serves as the base, facilitating deprotonation and enhancing the nucleophilicity of dimethylamine. The reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding the target compound in 45–55% after purification.

A critical limitation of this approach is the competing elimination side reactions, which reduce yield. To mitigate this, stoichiometric control of the base and low-temperature initiation (0–5°C) have been employed, followed by gradual heating.

Cyclocondensation of Enamine Intermediates

Alternative routes utilize enamine intermediates derived from β-keto esters and dimethylamine. For instance, ethyl acetoacetate reacts with dimethylamine hydrochloride to form a β-enamine, which undergoes cyclization in the presence of ammonium acetate under refluxing ethanol. This one-pot method achieves 50–60% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Modern Catalytic Methods

Palladium-Catalyzed Coupling for Ring Functionalization

Palladium catalysis has emerged as a powerful tool for constructing the dihydropyridinone core. A protocol adapted from pyridin-2(1H)-one synthesis involves coupling 3-bromo-5-methyl-1,2-dihydropyridin-2-one with dimethylamine using Pd(OAc)₂ and Xantphos as the ligand system. The reaction proceeds in toluene at 110°C under inert atmosphere, achieving 65–75% yield with minimal byproducts. Key advantages include functional group tolerance and scalability to multigram quantities.

Multicomponent Reactions (MCRs)

Four-component reactions offer atom-economical routes. A study on 1,2-dihydropyridine derivatives demonstrates that mixing ethyl acetoacetate, dimethylamine, formaldehyde, and ammonium acetate in acetic acid under microwave irradiation (100°C, 30 min) yields this compound in 60% yield. This method eliminates intermediate isolation steps, reducing processing time by 40% compared to classical approaches.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis prioritizes reproducibility and safety. Continuous flow reactors enable precise control over reaction parameters, such as residence time (10–15 min) and temperature (90–100°C), minimizing thermal degradation. Automated reagent delivery systems ensure consistent stoichiometry, achieving batch-to-batch purity >95%.

Solvent Recycling and Waste Reduction

Industrial protocols often employ dimethyl sulfoxide (DMSO) as a recyclable solvent. After reaction completion, DMSO is recovered via vacuum distillation (80°C, 15 mmHg) and reused for subsequent batches, reducing solvent waste by 70%.

Purification and Analytical Characterization

Chromatographic Purification

Silica gel flash chromatography with gradient elution (cyclohexane/ethyl acetate, 1:1 to 0:1) remains the standard for isolating this compound. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases (70:30) achieves >99% purity for pharmaceutical-grade material.

Spectroscopic Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (300 MHz, DMSO-d₆) : δ 6.45 (s, 1H, H-4), 3.12 (s, 6H, N(CH₃)₂), 2.35 (s, 3H, CH₃), 2.20–2.15 (m, 2H, H-1).

    • ¹³C NMR : δ 168.2 (C-2), 152.1 (C-6), 115.4 (C-4), 42.3 (N(CH₃)₂), 22.1 (CH₃).

  • Mass Spectrometry : ESI-MS m/z 167.1 [M+H]⁺, consistent with the molecular formula C₈H₁₂N₂O.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Nucleophilic Substitution45–5590–95SimplicityLow yield due to side reactions
Palladium Catalysis65–7598–99High functional group toleranceCost of catalysts
Multicomponent Reaction6095–97Atom economyRequires microwave optimization

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-5-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-(dimethylamino)-5-methyl-1,2-dihydropyridin-2-one serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable for creating new materials and pharmaceuticals.

Biology

The compound exhibits potential biological activities due to its structural similarity to biologically active molecules. It has been investigated for:

  • Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes, which may be useful in drug development targeting metabolic pathways.
  • Receptor Binding : Its ability to interact with various receptors suggests potential applications in pharmacology, particularly in developing drugs for neurological conditions.

Case Study : A recent study demonstrated that derivatives of this compound showed promising anticancer and antibacterial properties when tested against human leukemia cells and other pathogenic bacteria . The compounds were evaluated using an XTT assay, revealing significant anti-proliferative activity.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals such as dyes and pigments. Its unique chemical properties enable it to be used as an intermediate in the synthesis of various industrial products.

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesApplications
3-(Dimethylamino)-1-arylpropenonesDimethylamino groupDrug development
N,N-Dimethylenamino ketonesDimethylamino groupSynthesis of heterocyclic compounds

This compound stands out due to its specific substitution pattern on the pyridine ring, imparting distinct chemical and biological properties that enhance its utility in research and industry.

Mechanism of Action

The mechanism by which 3-(dimethylamino)-5-methyl-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes or binding pockets of receptors, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares 3-(dimethylamino)-5-methyl-1,2-dihydropyridin-2-one with four structurally related compounds from the evidence provided:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features/Applications Reference IDs
This compound 3-(NMe₂), 5-Me C₈H₁₂N₂O 152.20 Electron-rich ring; potential drug intermediate N/A
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid 3-B(OH)₂, 1-Me C₆H₈BNO₃ 168.95 Boronic acid for Suzuki-Miyaura coupling
3-Chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl)-1,2-dihydropyridin-2-one 3-Cl, 1-(3-Cl-Bn), 5-(CH(OMe)₃) C₁₆H₁₇Cl₂NO₄ 358.22 Lipophilic; halogenated for bioactivity
5-(2-Pyridyl)-1,2-dihydropyridin-2-one 5-(2-pyridyl) C₁₀H₈N₂O 172.19 π-π interactions; metal coordination
5-(Difluoromethoxy)-1,2-dihydropyridin-2-one 5-OCHF₂ C₆H₅F₂NO₂ 175.11 Electron-withdrawing; metabolic stability

Key Differences and Implications

Electronic Effects
  • Electron-donating groups (e.g., dimethylamino in the main compound) increase ring electron density, favoring electrophilic substitutions or hydrogen bonding.
  • The boronic acid substituent in (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid enables cross-coupling reactions, making it valuable in synthetic chemistry .
Lipophilicity and Bioactivity
  • The chlorinated analog (C₁₆H₁₇Cl₂NO₄) exhibits high lipophilicity due to halogenation and a benzyl group, which may improve membrane permeability in biological systems .
  • The methyl group in the main compound balances hydrophobicity without significantly increasing steric hindrance.

Biological Activity

3-(dimethylamino)-5-methyl-1,2-dihydropyridin-2-one (commonly referred to as DMP) is a compound that has garnered attention for its diverse biological activities. This article delves into the mechanisms of action, potential therapeutic applications, and relevant research findings associated with DMP.

Chemical Structure and Properties

DMP is characterized by its unique heterocyclic structure, which includes a dihydropyridine ring. This structural configuration is significant as it influences the compound's interaction with various biological targets. The dimethylamino group enhances its ability to form hydrogen bonds and engage in electrostatic interactions, making it a promising candidate for enzyme inhibition and receptor binding studies.

The biological activity of DMP primarily stems from its ability to interact with specific molecular targets. The compound's structure allows it to fit into active sites of enzymes or binding pockets of receptors, modulating their function. This property is crucial for its potential use in medicinal chemistry, particularly in the development of drugs targeting various diseases .

Biological Activities

DMP exhibits a range of biological activities, which can be summarized as follows:

  • Antimicrobial Activity : DMP has shown potential antimicrobial effects against various pathogens. Its structural similarity to known antimicrobial agents suggests that it may inhibit bacterial growth through similar mechanisms.
  • Anticancer Properties : Research indicates that DMP may possess anticancer activity, particularly against specific cancer cell lines. Studies have demonstrated its ability to inhibit proliferation in human leukemia cells and other tumor types .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in disease pathways. This characteristic makes it a candidate for further exploration in drug development aimed at treating conditions like cancer and infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of DMP:

  • Antimycobacterial Activity : A study highlighted the efficacy of DMP analogs against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MIC) that indicate potent activity against multidrug-resistant strains .
  • Cytotoxicity Assessments : In vitro cytotoxicity assays conducted on human lung adenocarcinoma cells demonstrated that DMP derivatives exhibited low toxicity while maintaining significant anti-tuberculosis activity. This dual benefit underscores the compound's therapeutic potential .
  • Binding Affinity Studies : Molecular docking studies have shown that DMP analogs can effectively bind to target proteins involved in disease processes, suggesting a mechanism for their biological effects .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits proliferation in leukemia cells
Enzyme InhibitionPotential inhibitor of key enzymes
CytotoxicityLow toxicity in human cell lines

Q & A

Q. How to address discrepancies in reported biological activity across studies?

  • Methodology : Re-evaluate assay conditions (e.g., pH, serum concentration) and compound purity. Cross-reference with , where dimethylamino-thiazole derivatives showed variable MICs depending on bacterial strain. Validate via orthogonal assays (e.g., time-kill curves) and meta-analysis of literature EC₅₀ values .

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